2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3
CAS No.: 1215499-36-7
Cat. No.: VC0029096
Molecular Formula: C12H10N6
Molecular Weight: 241.272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215499-36-7 |
|---|---|
| Molecular Formula | C12H10N6 |
| Molecular Weight | 241.272 |
| IUPAC Name | 2-azido-4-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoline |
| Standard InChI | InChI=1S/C12H10N6/c1-7-6-9-8(4-3-5-14-9)10-11(7)18(2)12(15-10)16-17-13/h3-6H,1-2H3/i2D3 |
| Standard InChI Key | GUYGDZSFLARRCN-BMSJAHLVSA-N |
| SMILES | CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N=[N+]=[N-])C |
Introduction
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 is a deuterated derivative of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline, with the molecular formula C12H10N6. This compound is primarily used in scientific research across various fields, including chemistry, biology, and medicine. It serves as a precursor in the synthesis of heterocyclic compounds and is studied for its potential mutagenic and carcinogenic properties, particularly in relation to food safety and the formation of heterocyclic aromatic amines during cooking.
Synthesis and Applications
The synthesis of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 involves several chemical reactions, including azidation and deuteration processes, starting from commercially available 3,4-dimethylimidazo[4,5-f]quinoline. This compound is used in proteomics to study protein interactions and modifications, serving as an analog of the food mutagen MeIQ. It is also applied in food chemistry to analyze heterocyclic amines in cooked foods and in toxicology for mutagenicity testing.
Mechanism of Action and Health Implications
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 interacts with biological macromolecules, leading to significant DNA damage in vitro, which raises concerns about its mutagenic potential. This property makes it a subject of interest in oncology research, particularly in the study of anticancer and antimicrobial agents.
| Mechanism of Action | Health Implications |
|---|---|
| Interaction with DNA | Potential for mutagenic and carcinogenic effects |
| Photolysis to form reactive nitrenes | Possible damage to nucleic acids or proteins |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume